molecular formula C11H11BrO2 B8619188 2-Bromo-5-cyclopropylbenzeneacetic acid

2-Bromo-5-cyclopropylbenzeneacetic acid

Cat. No.: B8619188
M. Wt: 255.11 g/mol
InChI Key: RFEAVADQUORCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyclopropylbenzeneacetic acid is an organic compound that features a bromine atom, a cyclopropyl group, and a phenyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylbenzeneacetic acid typically involves the bromination of 5-cyclopropylphenyl-acetic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropylbenzeneacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl-acetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyclopropylbenzeneacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylbenzeneacetic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-cyclopropylphenyl-acetic acid
  • 2-Bromo-5-methylphenyl-acetic acid
  • 2-Bromo-5-ethylphenyl-acetic acid

Comparison: 2-Bromo-5-cyclopropylbenzeneacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, binding affinity, and overall chemical behavior .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-(2-bromo-5-cyclopropylphenyl)acetic acid

InChI

InChI=1S/C11H11BrO2/c12-10-4-3-8(7-1-2-7)5-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

RFEAVADQUORCPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above nitrile (12 g) in EtOH (400 mL), is added NaOH (36.6 g) and water (200 mL). The reaction is refluxed for 2 hours and cooled to room temperature. After the ethanol is removed under reduced pressure, the residue is cooled to 0° C. and acidified to pH 1–2 with 3 N HCl. The phenylacetic acid is extracted into ethyl acetate and the aqueous layer discarded. The organic phase is washed with brine, dried (Na2SO4) and concentrated in vacuo to afford 2-bromo-5-cyclopropylphenylacetic acid.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

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